molecular formula C21H19NO4 B1450109 3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1935920-81-2

3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B1450109
CAS No.: 1935920-81-2
M. Wt: 349.4 g/mol
InChI Key: BYDTZRWAEAVMFE-UHFFFAOYSA-N
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Description

3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is often used in various scientific research applications due to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the protection of an amine group with a fluorenylmethoxycarbonyl (Fmoc) group, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of protective groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and require detailed study to fully understand .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
  • (1R,5R)-3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Uniqueness

Compared to similar compounds, 3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid stands out due to its specific bicyclic structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-19(24)21-9-13(21)10-22(12-21)20(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDTZRWAEAVMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
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3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
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3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
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3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
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3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
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3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

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